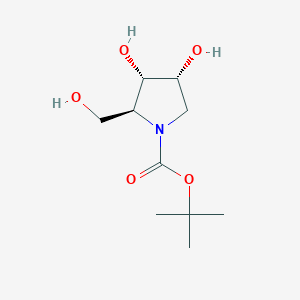![molecular formula C16H15N3O4S B2359440 (1H-Benzo[d]imidazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanon CAS No. 1797344-08-1](/img/structure/B2359440.png)
(1H-Benzo[d]imidazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The azetidine ring is introduced via a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under basic conditions.
Attachment of the Furan-2-ylmethylsulfonyl Group:
- The furan-2-ylmethylsulfonyl group is attached through a sulfonylation reaction using furan-2-ylmethyl sulfonyl chloride and a base like triethylamine.
Formation of the Methanone Bridge:
- The final step involves the formation of the methanone bridge, typically achieved through a Friedel-Crafts acylation reaction using an appropriate acylating agent.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique reactivity and stability.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine:
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
Target of Action
It’s worth noting that imidazole-containing compounds, such as this one, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
For instance, some imidazole derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .
Biochemical Pathways
It’s known that imidazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Some imidazole derivatives have been reported to effectively inhibit microtubule assembly formation in certain cell lines .
Action Environment
It’s worth noting that the biological activity of imidazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1H-benzo[d]imidazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
-
Formation of the Benzimidazole Core:
- Starting from o-phenylenediamine, the benzimidazole core is synthesized through a condensation reaction with formic acid or its derivatives under acidic conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
-
Reduction:
- Reduction reactions can target the benzimidazole core, potentially converting it to a dihydrobenzimidazole derivative.
-
Substitution:
- Nucleophilic substitution reactions can occur at the sulfonyl group, allowing for the introduction of various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
- Oxidation products include furan-2,3-dione derivatives.
- Reduction products include dihydrobenzimidazole derivatives.
- Substitution products vary depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- (1H-benzo[d]imidazol-5-yl)(3-((thiophen-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
- (1H-benzo[d]imidazol-5-yl)(3-((pyridin-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
Comparison:
- The presence of different heterocyclic rings (furan, thiophene, pyridine) in the sulfonyl group can significantly alter the compound’s chemical and biological properties.
- The furan derivative is unique due to its higher reactivity and potential for forming additional hydrogen bonds, which can enhance its interaction with biological targets.
This detailed article provides a comprehensive overview of (1H-benzo[d]imidazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
3H-benzimidazol-5-yl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-16(11-3-4-14-15(6-11)18-10-17-14)19-7-13(8-19)24(21,22)9-12-2-1-5-23-12/h1-6,10,13H,7-9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZHSHNPXDWDPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)N=CN3)S(=O)(=O)CC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid](/img/structure/B2359357.png)
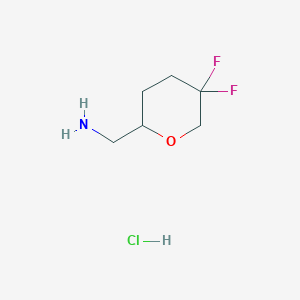
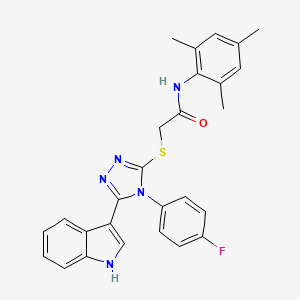
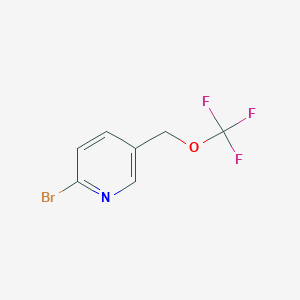
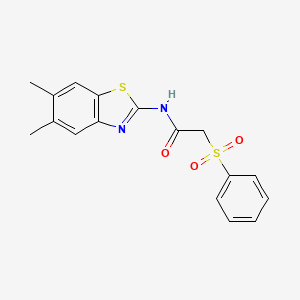
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide](/img/structure/B2359364.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2359366.png)
![N-(5-chloro-2-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2359367.png)
![2-[(4-{[(4-fluoroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2359369.png)
![2-[(2,4-difluorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2359371.png)
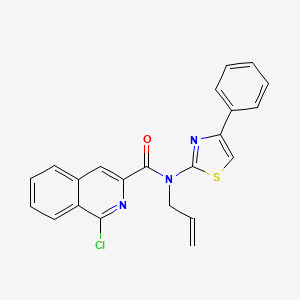
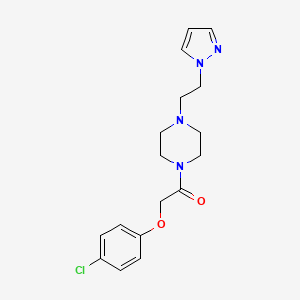
![4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2359379.png)
